- Process for rapid preparation of α-chloro-ketones from ketones and 1,3-dichloro-5,5-dimethylhydantoin by chlorination, China, , ,
Cas no 937-20-2 (2,4'-Dichloroacetophenone)
2,4'-Dichloroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1-(4-chlorophenyl)ethanone
- alpha,4-Dichloroacetophenone
- 4-Chlorophenacyl chloride
- 2,4'-Dichloroacetophenone
- 2,4′-Dichloroacetophenone
- Ethanone, 2-chloro-1-(4-chlorophenyl)-
- 2-chloro-1-(4-chlorophenyl)ethan-1-one
- p-Chlorophenacyl chloride
- PubChem3372
- 2,4\\'-Dichloroacetophenone
- alpha,4'-Dichloroacetophenone
- BDBM7874
- AMBZ0029
- 2-Chloro-4'-chloroacetophenone
- FWDFNLVLIXAOMX-UHFFFAOYSA-N
- ST011
- 2,4'-Dichloroacetophenon
- 2-Chloro-1-(4-chlorophenyl)ethanone (ACI)
- Acetophenone, 2,4′-dichloro- (6CI, 7CI, 8CI)
- 1-(4-Chlorophenyl)-2-chloroethanone
- 2-Chloro-1-(4-chlorophenyl)-1-ethanone
- 2-Chloro-1-(4′-chlorophenyl)-ethanone
- 2-Chloro-4′-chloroacetophenone
- 4′-Chloro-2-chloroacetophenone
- Chloromethyl 4-chlorophenyl ketone
- NSC 41669
- α-Chloro-4-chloroacetophenone
- α-Chloro-p-chloroacetophenone
- ω-Chloro-p-chloroacetophenone
- 2-chloro-1-(4'-chlorophenyl) ethanone
- .alpha.-Chloro-p-chloroacetophenone
- EN300-20349
- Z104477840
- DB-057425
- MFCD00018926
- PD136234
- 2,4 inverted exclamation mark -Dichloroacetophenone
- ZXE9VA3E38
- SCHEMBL953871
- EINECS 213-323-9
- A10934
- 937-20-2
- DTXSID50239540
- F0001-2254
- InChI=1/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H
- STK498764
- CS-0238967
- 4-Chlorophenacylchloride
- CHEMBL143090
- NS00039582
- SY048684
- NSC-41669
- NSC41669
- Halomethyl Phenyl Ketone deriv. 22
- AKOS000120424
- UNII-ZXE9VA3E38
- 2,4'-Dichloroacetophenone, 99%
- para-chloro-omega-chloroacetophenone
- .omega.-Chloro-p-chloroacetophenone
-
- MDL: MFCD00018926
- Inchi: 1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
- InChI Key: FWDFNLVLIXAOMX-UHFFFAOYSA-N
- SMILES: O=C(CCl)C1C=CC(Cl)=CC=1
- BRN: 637861
Computed Properties
- Exact Mass: 187.98000
- Monoisotopic Mass: 187.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Molecular Weight: 189.04
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.2979 (rough estimate)
- Melting Point: 100.0 to 103.0 deg-C
- Boiling Point: 270°C(lit.)
- Flash Point: 270°C
- Refractive Index: 1.5640 (estimate)
- PSA: 17.07000
- LogP: 2.76150
- Solubility: Not determined
2,4'-Dichloroacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:(BD217024)
- Risk Phrases:R36/37/38
2,4'-Dichloroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,4'-Dichloroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392006-25G |
2,4'-Dichloroacetophenone |
937-20-2 | 98% | 25G |
¥479.1 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392006-100G |
2,4'-Dichloroacetophenone |
937-20-2 | 98% | 100G |
¥1509.13 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838098-5g |
2-chloro-1-(4-chlorophenyl)ethanone |
937-20-2 | 99 % | 5g |
87.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1306-25g |
2,4'-Dichloroacetophenone |
937-20-2 | 98.0%(GC) | 25g |
¥610.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1306-5g |
2,4'-Dichloroacetophenone |
937-20-2 | 98.0%(GC) | 5g |
¥185.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D814O-25g |
2,4'-Dichloroacetophenone |
937-20-2 | 98% | 25g |
351.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D814O-5g |
2,4'-Dichloroacetophenone |
937-20-2 | 98% | 5g |
131.0CNY | 2021-08-06 | |
| Fluorochem | 219727-5g |
2-Chloro-1-(4-chlorophenyl)ethanone |
937-20-2 | 95% | 5g |
£21.00 | 2022-03-01 | |
| Fluorochem | 219727-25g |
2-Chloro-1-(4-chlorophenyl)ethanone |
937-20-2 | 95% | 25g |
£75.00 | 2022-03-01 | |
| TRC | C368618-50mg |
2-Chloro-1-(4-chlorophenyl)ethanone |
937-20-2 | 50mg |
$ 58.00 | 2023-09-08 |
2,4'-Dichloroacetophenone Production Method
Production Method 1
Production Method 2
- Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH, Green Chemistry, 2009, 11(2), 275-278
Production Method 3
Production Method 4
- Halogenation using quaternary ammonium polyhalides. Part X. α-Chlorination of aromatic acetyl derivatives with benzyltrimethylammonium dichloroiodate, Synthesis, 1988, (7), 545-6
Production Method 5
Production Method 6
- Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5363-5366
Production Method 7
1.2 Reagents: Acetic acid ; rt; 15 min, rt
1.3 Solvents: Tetrahydrofuran ; rt; 80 min, rt
1.4 Reagents: Acetic acid ; rt
- Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor, Organic Letters, 2013, 15(21), 5590-5593
Production Method 8
- New, efficient synthesis of α-chloroketones using SiCl4/urea-hydrogen peroxide or SiCl4/iodosylbenzene reagent systems, Synthetic Communications, 2011, 41(10), 1508-1513
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 25 °C
- Safe and facile evolution of diazomethane using the phase-vanishing method, Tetrahedron Letters, 2023, 123,
Production Method 10
Production Method 11
1.2 Reagents: Sodium carbonate Solvents: Water ; cooled
- High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins, RSC Advances, 2016, 6(30), 25339-25345
Production Method 12
Production Method 13
1.2 Reagents: Water ; cooled
- Design and synthesis of novel miconazole-based ciprofloxacin hybrids as potential antimicrobial agents, Monatshefte fuer Chemie, 2015, 146(4), 713-720
Production Method 14
- Synthesis of α-chloromethyl ketones by iron-catalyzed hydration reaction of alkynyl chlorides, Gaodeng Xuexiao Huaxue Xuebao, 2014, 35(12), 2563-2566
Production Method 15
Production Method 16
- The Mn-catalyzed paired electrochemical facile oxychlorination of styrenes via the oxygen reduction reaction, Chemical Communications (Cambridge, 2019, 55(80), 12104-12107
Production Method 17
- An efficient heterogeneous gold(I)-catalyzed hydration of haloalkynes leading to α-halomethyl ketones, Synthetic Communications, 2018, 48(23), 2983-2991
Production Method 18
Production Method 19
Production Method 20
- One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane, Journal of Organic Chemistry, 2004, 69(5), 1629-1633
2,4'-Dichloroacetophenone Raw materials
- 2-chloroacetyl chloride
- Diazald
- Benzene, 1-chloro-4-(chloroethynyl)-
- 2,2,2-trichloro-1-(4-chlorophenyl)ethanol
- 2-bromo-1-(4-chlorophenyl)ethan-1-one
- 1-(4-chlorophenyl)ethan-1-one
- p-Chlorostyrene
- Dimethylsulfoxonium-4-(chloro)benzoylmethylide
2,4'-Dichloroacetophenone Preparation Products
2,4'-Dichloroacetophenone Suppliers
2,4'-Dichloroacetophenone Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,4'-Dichloroacetophenone
Professional Introduction to 2,4'-Dichloroacetophenone (CAS No. 937-20-2)
2,4'-Dichloroacetophenone, with the chemical formula C₈H₅Cl₂O and CAS number 937-20-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its versatile applications in synthetic chemistry, agrochemicals, and medicinal sciences. The presence of two chlorine atoms at the 2 and 4' positions on the phenyl ring imparts unique reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 2,4'-Dichloroacetophenone contribute to its role as a precursor in the development of pharmaceutical agents. Its dichloro substitution pattern enhances electrophilic aromatic substitution reactions, facilitating further functionalization. This property is particularly useful in medicinal chemistry, where precise structural modifications can lead to improved drug efficacy and selectivity.
In recent years, 2,4'-Dichloroacetophenone has been explored in the synthesis of novel antimicrobial agents. Research has demonstrated its potential in generating compounds with enhanced activity against resistant bacterial strains. The dichloro group acts as a scaffold for further derivatization, allowing chemists to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. These studies highlight the compound's significance in addressing global challenges related to antibiotic resistance.
Moreover, 2,4'-Dichloroacetophenone has found applications in the agrochemical sector as an intermediate for herbicides and pesticides. Its reactivity enables the creation of compounds that exhibit potent weed control properties while maintaining environmental safety. The development of such agrochemicals is crucial for sustainable agriculture, ensuring high crop yields without compromising ecological balance.
The compound's role in material science is another area of interest. 2,4'-Dichloroacetophenone can be utilized in the synthesis of polymers and specialty chemicals that exhibit desirable physical properties. For instance, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. These advancements are particularly relevant in industries requiring high-performance materials for demanding applications.
Recent advancements in green chemistry have also leveraged 2,4'-Dichloroacetophenone for more sustainable synthetic routes. Researchers have developed catalytic systems that minimize waste and energy consumption during its preparation and subsequent transformations. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.
The pharmaceutical industry continues to explore new derivatives of 2,4'-Dichloroacetophenone for therapeutic applications. Studies have shown promise in using this compound as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorine substituents provide handles for further chemical modifications, enabling the design of molecules that selectively target disease-causing enzymes.
In conclusion, 2,4'-Dichloroacetophenone (CAS No. 937-20-2) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and material science. As research progresses, the potential applications of this compound are expected to expand further, contributing to advancements in medicine and sustainable technology.
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